2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid
Description
2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid is a pyridazinone derivative characterized by a six-membered pyridazinone ring substituted with a dimethylcarbamoyl group at position 3 and an acetic acid moiety at position 1. Pyridazinones are heterocyclic compounds with diverse pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer activities . The dimethylcarbamoyl group introduces a carbamate functionality, which may enhance lipophilicity and influence binding to biological targets.
Properties
Molecular Formula |
C9H11N3O4 |
|---|---|
Molecular Weight |
225.20 g/mol |
IUPAC Name |
2-[3-(dimethylcarbamoyl)-6-oxopyridazin-1-yl]acetic acid |
InChI |
InChI=1S/C9H11N3O4/c1-11(2)9(16)6-3-4-7(13)12(10-6)5-8(14)15/h3-4H,5H2,1-2H3,(H,14,15) |
InChI Key |
WCCHMWIVSAAYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=O)C=C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid typically involves the reaction of dimethylcarbamoyl chloride with a suitable pyridazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with pyridazinone derivatives sharing the 6-oxopyridazin-1(6H)-yl backbone but differing in substituents. Key differences in pharmacological activity, physicochemical properties, and synthetic routes are highlighted.
Structural Analogues and Their Substituents
Key Differences in Pharmacological Activity
- Antimicrobial and Anti-inflammatory Effects: Pyridazinones with aryl or heteroaryl substituents (e.g., 4-chlorophenyl) exhibit potent anti-inflammatory and antimicrobial activities due to enhanced electron-withdrawing effects, which stabilize interactions with target enzymes like cyclooxygenase . The dimethylcarbamoyl group may modulate these effects by altering steric hindrance or hydrogen-bonding capacity.
- Anticancer Potential: Compounds with methylthio or piperazine substituents (e.g., and ) show anticancer activity, likely via inhibition of kinases or DNA intercalation. The dimethylcarbamoyl group’s role in such mechanisms remains unexplored but warrants investigation .
- Antihypertensive Activity: Pyridazinones with bulky substituents (e.g., piperazine derivatives) demonstrate vasodilatory effects by targeting angiotensin-converting enzyme (ACE). The acetic acid moiety in the target compound may enhance ACE binding compared to ester derivatives .
Physicochemical Properties
- Solubility : Acetic acid derivatives (e.g., and ) exhibit higher aqueous solubility than esterified analogues (e.g., ethyl acetate in ), favoring oral administration .
Biological Activity
The compound 2-(3-(Dimethylcarbamoyl)-6-oxopyridazin-1(6H)-yl)acetic acid is a novel pyridazine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of pyridazine derivatives with dimethylcarbamoyl chloride. The process yields a compound that exhibits significant structural diversity, which is crucial for its biological activity.
Biological Activity
The biological activity of this compound has been evaluated through various studies, highlighting its potential as an inhibitor in different enzymatic pathways and its antimicrobial properties.
Enzyme Inhibition
Research indicates that derivatives of pyridazine, including this compound, exhibit notable inhibitory effects on carbonic anhydrase (CA) isoforms IX and XII. For instance, one study reported inhibition constants () in the low nanomolar range (5.3 to 49.7 nM), indicating strong binding affinity and potential therapeutic applications in cancer treatment due to their role in tumorigenesis and metastasis .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. Preliminary evaluations suggest moderate to significant effectiveness against gram-positive organisms, with some analogues demonstrating enhanced activity compared to standard antibiotics . This is particularly relevant in the context of rising antibiotic resistance.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyridazine derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups enhances the potency of these compounds against targeted enzymes .
- Functional Groups : The dimethylcarbamoyl moiety appears to play a significant role in increasing solubility and bioavailability, which are essential for effective pharmacological action .
Case Studies
Several case studies have illustrated the efficacy of this compound in different biological contexts:
- Cancer Research : A study demonstrated that this compound effectively inhibited CA IX and XII isoforms, which are overexpressed in various cancers. This inhibition could potentially slow tumor growth and metastasis .
- Diabetes Management : Another investigation highlighted its potential as an α-amylase inhibitor, suggesting a role in managing blood glucose levels, thereby contributing to diabetes treatment strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
